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Compound of Interest

Compound Name: L-threo-PPMP

Cat. No.: B1164765

Get Quote

Executive Summary
L-threo-PPMP (L-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) is a synthetic

sphingolipid analog.[1] While the D-threo isomer is widely recognized as a potent inhibitor of

glucosylceramide synthase (GCS), the L-threo enantiomer exhibits a distinct and often

contrasting biological profile. In some contexts, it acts as a GCS inhibitor (albeit often less

potent), while in others, particularly within the PDMP class, it has been characterized as an

enhancer of ganglioside biosynthesis or an "inverse agonist."[2]

This guide dissects the physicochemical identity of L-threo-PPMP, provides protocols for its

structural verification, and outlines its mechanistic role in sphingolipid metabolism.

Chemical Identity and Physicochemical
Properties[3][4][5][6][7][8][9]
Precise characterization of L-threo-PPMP requires distinguishing it from its stereoisomers (D-

threo, L-erythro, D-erythro) and its chain-length analogs (e.g., PDMP, which has a C10 chain).

L-threo-PPMP possesses a palmitoyl (C16) acyl chain.
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Molecular Specifications
The compound is most commonly supplied as a hydrochloride salt to improve stability and

solubility.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
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Unlock Full Protocol on Website

Structural Logic and Stereochemistry
The "threo" designation indicates that the hydroxyl group at C1 and the amine group at C2 are

on opposite sides of the carbon backbone in the Fischer projection. The "L" designation

(specifically the 1S, 2S absolute configuration) is the enantiomer of the standard GCS inhibitor,

D-threo-PPMP (1R, 2R).

Critical Note on Isomerism:

D-threo (1R, 2R): Primary GCS inhibitor.[2]

L-threo (1S, 2S): Often used as a control or to study stereospecific off-target effects. In the

related PDMP series, the L-threo isomer has been shown to stimulate ganglioside synthesis

in neuroblastoma cells [1].

Analytical Characterization Protocols
To validate the identity and purity of L-threo-PPMP, researchers should utilize a combination of

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (ESI-MS)
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Expected Mode: Positive Ion Mode (ESI+)

Target Ion [M+H]+: 475.4 m/z (corresponding to the free base mass + proton).

Protocol: Dissolve 0.1 mg in MeOH. Direct infusion or LC-MS with a C18 column (Gradient:

Water/Acetonitrile + 0.1% Formic Acid).

Proton NMR (^1H-NMR) Analysis
The structure contains three distinct domains: the aromatic phenyl ring, the morpholine

headgroup, and the palmitoyl tail.

Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆):
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Stereochemical Verification: Standard 1H-NMR cannot easily distinguish L-threo from D-threo.

To verify enantiomeric purity, Chiral HPLC is required.

Column: Chiralcel OD-H or AD-H.

Mobile Phase: Hexane:Isopropanol (e.g., 90:10) with 0.1% Diethylamine.

Biological Mechanism and Application
L-threo-PPMP interacts with the sphingolipid biosynthetic pathway.[7][8] Its primary target (or

that of its racemate/isomer) is Glucosylceramide Synthase (GCS), the enzyme responsible for
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the first step in glycosphingolipid synthesis: the transfer of glucose from UDP-glucose to

ceramide.[4]

Pathway Visualization
The following diagram illustrates the intervention point of PPMP within the sphingolipid

pathway.
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Figure 1: Mechanism of action. PPMP targets GCS, preventing the conversion of Ceramide to

Glucosylceramide.[1][4][5] Note that D-threo is the classical potent inhibitor; L-threo activity

varies by cell type.

Experimental Workflow: Cellular Treatment
When using L-threo-PPMP in cell culture (e.g., to study drug resistance or lysosomal storage),

proper solubilization is critical due to the hydrophobic palmitoyl chain.

Stock Preparation:

Dissolve L-threo-PPMP (HCl salt) in DMSO to create a 10 mM stock solution.

Tip: If the solution is cloudy, warm to 37°C and vortex.

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
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Working Solution:

Dilute the stock into serum-free media or media with reduced serum (e.g., 2% FBS) to

minimize binding to albumin.

Typical working concentration: 2 µM – 20 µM.[4]

Incubation:

Treat cells for 24–72 hours depending on the turnover rate of the specific

glycosphingolipids being studied.

Self-Validating Control:

Always run a parallel treatment with D-threo-PPMP (positive control for inhibition) and a

Vehicle Control (DMSO only).

Readout: Measure Glucosylceramide levels via HPTLC or LC-MS/MS. If L-threo-PPMP
acts as an inhibitor in your line, GlcCer levels will drop. If it acts as an enhancer, levels

may rise or remain stable compared to D-threo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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